molecular formula C15H15FN2O3 B2734976 Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate CAS No. 1454848-04-4

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate

Cat. No.: B2734976
CAS No.: 1454848-04-4
M. Wt: 290.294
InChI Key: GMFQSQNAGPWXPZ-UHFFFAOYSA-N
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Description

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate is a chemical compound with the molecular formula C15H15FN2O3 and a molecular weight of 290.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a benzoate ester, and a fluorine atom. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate involves several steps. One common method includes the reaction of 2-amino-3-pyridinol with 4-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with methanol to form the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[1-(2-aminopyridin-3-yl)oxyethyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9(21-13-4-3-7-18-14(13)17)12-8-10(16)5-6-11(12)15(19)20-2/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFQSQNAGPWXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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